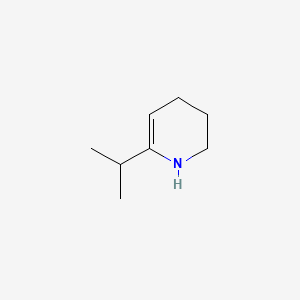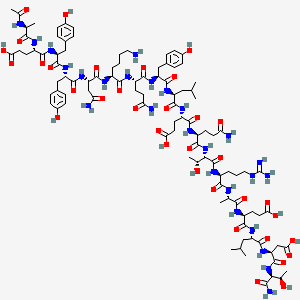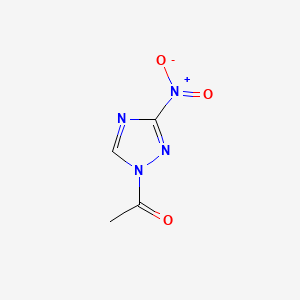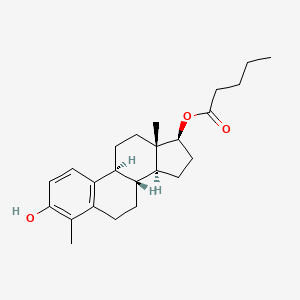
Desmethylfluoxetine-d5 Hydrochloride
Descripción general
Descripción
Norfluoxetina-d5 (clorhidrato) es una forma deuterada de norfluoxetina, que es un metabolito activo de la fluoxetina, un inhibidor selectivo de la recaptación de serotonina. Este compuesto se utiliza a menudo en estudios farmacológicos para investigar el metabolismo y la farmacocinética de la fluoxetina y sus metabolitos . La forma deuterada, Norfluoxetina-d5, es particularmente útil en espectrometría de masas debido a su firma isotópica distintiva .
Aplicaciones Científicas De Investigación
Norfluoxetina-d5 (clorhidrato) tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
Norfluoxetina-d5 (clorhidrato) ejerce sus efectos inhibiendo la recaptación de serotonina en el cerebro. Esto conduce a un aumento de la concentración de serotonina en la hendidura sináptica, lo que mejora la neurotransmisión serotoninérgica . El compuesto se dirige al transportador de serotonina e inhibe su función, evitando así la recaptación de serotonina en la neurona presináptica . Este mecanismo es similar al de la fluoxetina, pero la norfluoxetina es más potente y tiene una vida media más larga .
Análisis Bioquímico
Biochemical Properties
Desmethylfluoxetine-d5 Hydrochloride, like its parent compound fluoxetine, acts as a potent and selective inhibitor of serotonin reuptake . This interaction primarily involves the serotonin transporter (SERT) protein, which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron . By inhibiting SERT, this compound increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .
Cellular Effects
The primary cellular effect of this compound is the enhancement of serotonergic neurotransmission . This is achieved by inhibiting the reuptake of serotonin, leading to an increase in serotonin concentrations in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and gene expression, particularly those related to mood regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the serotonin transporter (SERT) . By binding to SERT, this compound prevents the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft . This results in enhanced serotonergic neurotransmission, which is thought to contribute to the compound’s antidepressant effects .
Temporal Effects in Laboratory Settings
It is known that both this compound and its parent compound fluoxetine have long elimination half-lives . This suggests that the effects of this compound could potentially persist for an extended period of time following administration .
Dosage Effects in Animal Models
Studies on fluoxetine, the parent compound, have shown that its effects can vary with dosage . At therapeutic doses, fluoxetine is generally well-tolerated, but at high doses, it can cause adverse effects .
Metabolic Pathways
This compound is a metabolite of fluoxetine, formed through the process of N-desmethylation . This metabolic process involves the cytochrome P450 (CYP) isoforms CYP2C9, CYP2C19, and CYP3A .
Transport and Distribution
Given its lipophilic nature, it is likely that it can readily cross cell membranes .
Subcellular Localization
As a lipophilic compound, it is likely to be found throughout the cell, including in the cytoplasm and potentially within cellular organelles .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Norfluoxetina-d5 (clorhidrato) generalmente implica la deuteración de norfluoxetina. El proceso comienza con la síntesis de norfluoxetina, que implica la reacción de 4-(trifluorometil)fenol con 3-cloropropilamina en presencia de una base para formar 3-(4-(trifluorometil)fenoxi)propan-1-amina . Este intermedio se somete entonces a deuteración utilizando gas deuterio o reactivos deuterados para reemplazar los átomos de hidrógeno con deuterio . El paso final implica la formación de la sal de clorhidrato haciendo reaccionar la norfluoxetina deuterada con ácido clorhídrico .
Métodos de Producción Industrial
La producción industrial de Norfluoxetina-d5 (clorhidrato) sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de calidad industrial y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El paso de deuteración se controla cuidadosamente para lograr el nivel deseado de incorporación de deuterio .
Análisis De Reacciones Químicas
Tipos de Reacciones
Norfluoxetina-d5 (clorhidrato) puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Puede reducirse para formar la amina correspondiente.
Sustitución: El grupo trifluorometil puede sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Se pueden utilizar reactivos como hidruro de sodio o terc-butóxido de potasio para reacciones de sustitución.
Productos Principales
Oxidación: Productos oxidados como óxido de norfluoxetina.
Reducción: Productos reducidos como amina de norfluoxetina.
Sustitución: Productos sustituidos con diferentes grupos funcionales que reemplazan al grupo trifluorometil.
Comparación Con Compuestos Similares
Norfluoxetina-d5 (clorhidrato) se puede comparar con otros compuestos similares como:
Fluoxetina: El compuesto original del que se deriva la norfluoxetina.
Norsertralina: Otro metabolito de un inhibidor selectivo de la recaptación de serotonina, sertralina.
Desmetilcitalopram: Un metabolito de citalopram, otro inhibidor selectivo de la recaptación de serotonina.
Norfluoxetina-d5 (clorhidrato) es única debido a su forma deuterada, que la hace particularmente útil en estudios de espectrometría de masas .
Propiedades
IUPAC Name |
3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/i1D,2D,3D,4D,5D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTWWEPBGGXBTO-GWVWGMRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670082 | |
| Record name | 3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-34-0 | |
| Record name | Benzene-2,3,4,5,6-d5-propanamine, γ-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate](/img/structure/B588941.png)


![3-{[(Butan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B588944.png)




![N-(2-Hydroxyethyl)-N-[(trimethylsilyl)methyl]acetamide](/img/structure/B588953.png)
